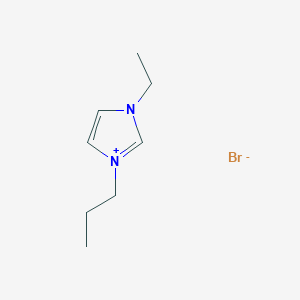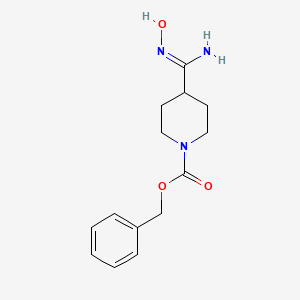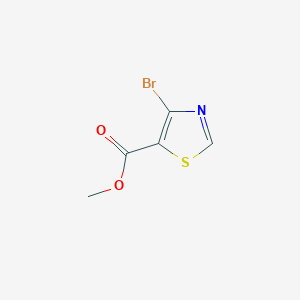![molecular formula C16H13F6NO2 B6359332 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine CAS No. 202144-50-1](/img/structure/B6359332.png)
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine, also known as BTFDA, is an organic compound that has been studied for its various applications in scientific research. BTFDA has been used as a reagent in organic synthesis and as a catalyst for reactions, as well as for its ability to act as a ligand for metal complexes. It has also been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been used in various scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst for reactions. It has also been studied for its potential applications in biochemistry and physiology. In particular, this compound has been studied for its ability to act as a ligand for metal complexes. For example, it has been used to form organometallic complexes with metals such as copper, iron, and zinc, which can be used for a variety of applications, including catalysis, drug delivery, and sensing.
Mécanisme D'action
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been studied for its ability to act as a ligand for metal complexes. The mechanism of action involves the formation of a coordination bond between the metal and the this compound molecule. The this compound molecule is able to coordinate with the metal through its electron-rich aromatic rings and its electron-deficient trifluoromethoxy groups. This coordination bond allows the this compound molecule to stabilize the metal complex and facilitate its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can act as a ligand for metal complexes, which can be used for a variety of applications, including catalysis, drug delivery, and sensing. In addition, this compound has been studied for its potential applications in biochemistry and physiology, such as its ability to act as a chelating agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine in laboratory experiments include its low cost, high reactivity, and its ability to form stable metal complexes. Additionally, this compound is relatively non-toxic and does not pose any significant safety risks. The main limitation of this compound is its relatively low solubility in organic solvents, which can make it difficult to use in certain applications.
Orientations Futures
The future directions for 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine research include further investigation of its potential applications in biochemistry and physiology, such as its ability to act as a chelating agent. Additionally, further research could be done to explore its potential applications in drug delivery, catalysis, and sensing. Additionally, further research could be done to explore the potential of this compound to form other metal complexes and its ability to act as a catalyst for other reactions. Finally, further research could be done to explore the potential of this compound to form other metal complexes and its ability to act as a catalyst for other reactions.
Méthodes De Synthèse
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine can be synthesized via a two-step process. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with dimethylamine in an aqueous solution to form this compound. The second step involves the reaction of this compound with sulfuric acid to form the desired product. The reaction is typically carried out at temperatures of around 80-90°C and can be completed in a few hours.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO2/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22/h1-8,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLRWXQEIJNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

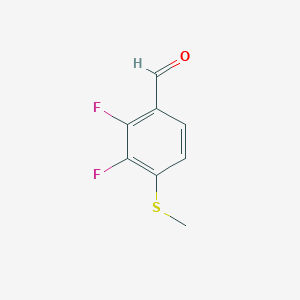

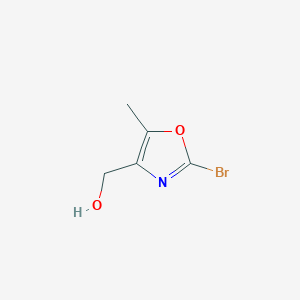
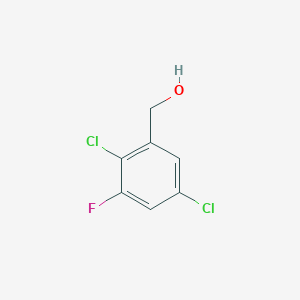

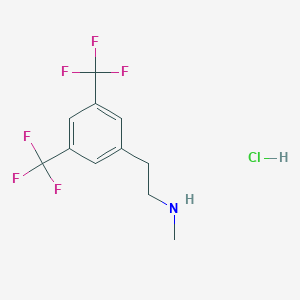
![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
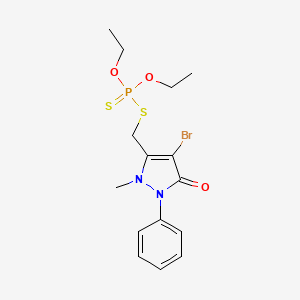
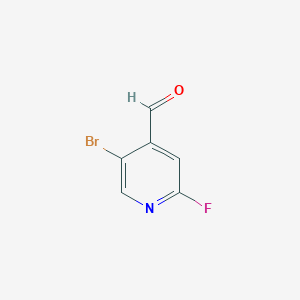
![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
